molecular formula CH2BrF5S B13414843 Sulfur, (bromomethyl)pentafluoro-, (OC-6-21)- CAS No. 66793-27-9

Sulfur, (bromomethyl)pentafluoro-, (OC-6-21)-

Cat. No.: B13414843
CAS No.: 66793-27-9
M. Wt: 220.99 g/mol
InChI Key: XIUNJHDJRKLGKJ-UHFFFAOYSA-N
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Description

(Bromomethyl)pentafluorosulfur(VI) is a chemical compound characterized by a bromine atom connected to a methyl group, which is further attached to a central sulfur atom encircled by five fluorine atoms. This compound is known for its high reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bromomethyl)pentafluorosulfur(VI) typically involves the reaction of bromomethane with sulfur hexafluoride under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of (Bromomethyl)pentafluorosulfur(VI) involves large-scale reactors and advanced purification techniques. The process begins with the preparation of bromomethane and sulfur hexafluoride, followed by their controlled reaction in a reactor. The resulting product is then purified using distillation or crystallization methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(Bromomethyl)pentafluorosulfur(VI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (Bromomethyl)pentafluorosulfur(VI) include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures. Solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reaction .

Major Products Formed

The major products formed from reactions involving (Bromomethyl)pentafluorosulfur(VI) depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

(Bromomethyl)pentafluorosulfur(VI) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which (Bromomethyl)pentafluorosulfur(VI) exerts its effects involves the interaction of the bromomethyl group with various molecular targets. The compound can form stable chemical bonds with a variety of elements, allowing it to participate in diverse chemical reactions. The sulfur atom, surrounded by five fluorine atoms, provides unique reactivity and stability, making it a valuable component in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    (Chloromethyl)pentafluorosulfur(VI): Similar in structure but with a chlorine atom instead of bromine.

    (Fluoromethyl)pentafluorosulfur(VI): Contains a fluorine atom in place of the bromine atom.

    (Iodomethyl)pentafluorosulfur(VI): Features an iodine atom instead of bromine.

Uniqueness

(Bromomethyl)pentafluorosulfur(VI) is unique due to its high reactivity and versatility in chemical reactions. The presence of the bromine atom provides distinct reactivity compared to its chlorine, fluorine, and iodine counterparts. This uniqueness makes it a valuable reagent in various fields of scientific research and industrial applications .

Properties

CAS No.

66793-27-9

Molecular Formula

CH2BrF5S

Molecular Weight

220.99 g/mol

IUPAC Name

bromomethyl(pentafluoro)-λ6-sulfane

InChI

InChI=1S/CH2BrF5S/c2-1-8(3,4,5,6)7/h1H2

InChI Key

XIUNJHDJRKLGKJ-UHFFFAOYSA-N

Canonical SMILES

C(S(F)(F)(F)(F)F)Br

Origin of Product

United States

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